2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

HPLC method validation Closantel impurity profiling Pharmacopoeial reference standards

QC laboratories face peak misidentification and batch rejection when using non-certified analogs. Closantel EP Impurity B (RRT 0.48, CF 1.3) is the official EP-specified marker for system suitability. - Fully characterized: HPLC, MS, NMR with CoA - Enables accurate peak ID, RRF calibration, and method linearity for ANDA submissions - Distinct ³⁵Cl/³⁷Cl MS fingerprint separable from iodinated impurities Supplied as a racemic (2RS) mixture with pharmacopeial traceability.

Molecular Formula C15H12Cl2N2
Molecular Weight 291.2 g/mol
CAS No. 61437-85-2
Cat. No. B043158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
CAS61437-85-2
Synonyms4-Amino-2-chloro-α-(4-chlorophenyl)-5-methylbenzeneacetonitrile
Molecular FormulaC15H12Cl2N2
Molecular Weight291.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)Cl)C(C#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H12Cl2N2/c1-9-6-12(14(17)7-15(9)19)13(8-18)10-2-4-11(16)5-3-10/h2-7,13H,19H2,1H3
InChIKeySCNVPMWFNDBBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Closantel EP Impurity B Reference Standard


2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, formally designated as Closantel EP Impurity B, is a diphenylacetonitrile derivative (C₁₅H₁₂Cl₂N₂, MW 291.18) defined by the European Pharmacopoeia as a specified impurity of the anthelmintic agent Closantel. It is supplied as a racemic (2RS) mixture with fully characterized identity, relative retention time (RRT), and correction factor for validated HPLC-based purity analysis [1]. Beyond its established role as a chromatographic marker, this compound constitutes the core pharmacophoric moiety utilized in the scaffold-hybrid design of ZT-1a, a selective, non-ATP-competitive SPAK kinase inhibitor with demonstrated efficacy in preclinical models of post-hemorrhagic hydrocephalus and ischemic stroke [2].

Why Generic Substitution Fails for Impurity B


Close structural analogs within the Closantel impurity series—such as Impurity A (3,5-diiodosalicylic acid), Impurity F (a benzophenone derivative), or Impurity G (a methyl ester)—exhibit sharply divergent chromatographic behaviors and detector responses under the identical pharmacopoeial HPLC conditions, including differences in relative retention time (RRT ranging from 0.07 for Impurity A to 1.55 for Impurity J) and correction factors (1.0–1.5) that directly impact peak identification and quantification accuracy [1]. Substituting Impurity B with a non-certified analog or an in-house intermediate without the specified chromatographic characteristics risks misidentification of impurity peaks during ANDA/QC submissions, potentially leading to batch rejection or regulatory non-compliance. Therefore, identity, purity, and analytical behavior must be verified against the official reference standard to ensure method suitability.

Evidence for Selecting Closantel EP Impurity B


Chromatographic Separation from Other Closantel Impurities

Under the official British Pharmacopoeia 2025 gradient HPLC method for Closantel Sodium Dihydrate related substances, Impurity B elutes with a relative retention time (RRT) of approximately 0.48 with respect to the Closantel parent peak (retention time ≈ 16 min). This RRT value is clearly separated from that of the closest adjacent specified impurities: Impurity A (RRT ≈ 0.07), Impurity C (RRT ≈ 0.62), and Impurity D (RRT ≈ 0.65). This quantitative resolution ensures unambiguous peak assignment and quantification in routine quality control testing [1].

HPLC method validation Closantel impurity profiling Pharmacopoeial reference standards

Quantification Requires a Specific Correction Factor

The British Pharmacopoeia 2025 assigns a correction factor of 1.3 to Impurity B, requiring multiplication of its peak area by this factor when calculating impurity content relative to the Closantel principal peak. By contrast, Impurity A requires a correction factor of 1.5, while Impurities C, D, E, F, G, H, I, and J are quantitated with a factor of 1.0 (uncorrected area comparison). Using an incorrect correction factor—such as assuming unity or using the Impurity A factor—would produce a systematic quantitation error of approximately 30% for Impurity B [1].

Quantitative impurity analysis Correction factor Pharmaceutical quality control

Physicochemical Properties Distinct from Iodinated Impurities

Impurity B (C₁₅H₁₂Cl₂N₂, MW 291.18, containing two chlorine atoms and zero iodine atoms) is the smallest of the specified Closantel impurities: Impurity A (MW 389.91, two iodine atoms); Impurity F (MW 652.05, two iodine + two chlorine); Impurity G (MW 682.07, two iodine + two chlorine). This lower molecular weight and reduced halogen burden correlate with an early elution position under reversed-phase conditions (RRT 0.48), as well as calculated LogP ≈ 5.12 and polar surface area (PSA) ≈ 49.8 Ų, which are useful parameters for predicting extraction recovery and ionization efficiency in LC-MS workflows [1].

Physicochemical property Molecular weight Impurity profiling

Core Pharmacophore for SPAK Kinase Inhibitor Design

The diphenylacetonitrile core embodied by Impurity B was combined with a chloro-2-hydroxybenzamide moiety via a scaffold-hybrid strategy to produce ZT-1a (5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide). ZT-1a inhibits SPAK kinase with an IC50 of 44.3 μM (at 0.01 mM ATP), and in cellular assays it reduces NKCC1 phosphorylation (p-Thr203/207/212) by 72 ± 5.2% at 1 µM, outperforming the parent SPAK inhibitors Closantel, STOCK1S-50699, and STOCK1S-14279 in potency [1]. The unique substitution pattern—2-chloro-5-methyl on the aniline ring and 4-chloro on the phenylacetonitrile moiety—is critical for non-ATP-competitive binding to the SPAK C-terminal domain allosteric site [1].

SPAK kinase inhibitor Pharmacophore design Cation-chloride cotransporter

Low Pharmacopoeial Acceptance Limit

In the BP 2025 Closantel Sodium Dihydrate monograph, Impurity B is subject to a specification limit of not more than the area of the principal peak in the 0.2% reference solution (i.e., ≤0.2% relative to the API), identical to Impurities A, C, D, E, and J. However, Impurity G is controlled at a higher limit of ≤0.5%, while Impurities F, H, and I are limited to ≤0.3%. This tiered limit structure reflects differential toxicological or process-related risk assessments and means that procurement of high-purity Impurity B reference material with certified purity >>99% is essential for accurate spiking and quantitation at this low specification threshold [1].

Impurity specification Pharmacopoeial limits Quality control

Pharmacopoeial Traceability vs. In-House Intermediates

Commercially available Closantel EP Impurity B (CAS 61437-85-2) is provided with detailed characterization data compliant with regulatory guidelines, including HPLC, MS, and NMR identity confirmation, and can be further traceable against pharmacopoeial standards (USP or EP) upon feasibility [1]. This contrasts with non-certified in-house synthetic intermediates of the same nominal structure, which may harbor residual solvents, configurational isomers, or related substances that interfere with chromatographic identification at the target RRT of 0.48 and correction factor of 1.3. Suppliers such as SynZeal, Pharmaffiliates, and Simson Pharma provide Certificates of Analysis (CoA) for Impurity B specifically designed to support ANDA, DMF, and method validation (AMV) requirements [2].

Reference standard Pharmacopoeial traceability ANDA submission

Application Scenarios for Closantel EP Impurity B


HPLC Method Development for Regulatory Submissions

With its well-defined RRT of 0.48, correction factor of 1.3, and acceptance limit of ≤0.2%, Impurity B is the indispensable reference marker for establishing system suitability and retention-time windows in the official BP/EP Closantel related-substances method. Procurement of this certified standard enables accurate peak identification, calibration of relative response factors, and demonstration of method specificity and linearity required for Abbreviated New Drug Application (ANDA) submissions [1].

Quantitative Impurity Testing in API Batch Release

The unique chromatographic signature (RRT 0.48, correction factor 1.3) and low specification threshold (≤0.2%) demand a high-purity (>97%) reference standard with full Certificate of Analysis (HPLC, MS, NMR). Using a certified EP Impurity B instead of an in-house intermediate ensures that quantitation results are defensible during regulatory inspection and that the impurity profile complies with the BP 2025 specification for impurities A through J [1][2].

Scaffold for SPAK Inhibitor Drug Discovery

The (4-amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile core structure has been validated as the essential pharmacophore of ZT-1a, a SPAK inhibitor that reduces NKCC1 phosphorylation by 72% at 1 µM and attenuates cerebral edema and infarct volume in preclinical stroke models. Research groups and pharmaceutical laboratories procuring Impurity B as a synthetic intermediate gain access to a pre-validated scaffold for developing next-generation CCC modulators for hydrocephalus and ischemia [3].

LC-MS/MS Method Development with Distinctive Signature

With a molecular weight of 291.18 Da, two chlorine atoms (characteristic ³⁵Cl/³⁷Cl isotope pattern), absence of iodine, and LogP of ~5.1, Impurity B offers a distinct mass spectrometric fingerprint readily separable from iodinated impurities (A, C–J). This discrimination supports the development of highly specific LC-MS/MS multiple reaction monitoring (MRM) transitions for impurity quantification in complex biological or formulation matrices, where co-elution of isobaric species would compromise accuracy [1].

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